3-Hydroxybicyclo[3.2.1]octan-8-one
Description
Significance of the Bicyclo[3.2.1]octane Scaffold in Complex Molecular Architectures
The bicyclo[3.2.1]octane scaffold is a privileged structural motif found in a vast array of natural products that exhibit significant biological activities. mdpi.commdpi.com Its cage-like, rigid framework is a key component in architecturally complex molecules, conferring properties such as increased aqueous solubility and potentially lower toxicity compared to unsaturated or aromatic counterparts. ucl.ac.uk The defined three-dimensional arrangement of substituents on this scaffold is crucial for efficient interactions with biological targets. ucl.ac.uk Synthetic chemists are drawn to this framework due to its prevalence in bioactive molecules and the challenge its construction presents. mdpi.comnih.gov The development of novel synthetic methodologies to access functionalized bicyclo[3.2.1]octanes is an active area of research, driven by the need to synthesize complex natural products and their analogues for biological studies. nih.govbohrium.com
Occurrence in Natural Products and Biologically Relevant Molecules
The bicyclo[3.2.1]octane core is a recurring theme in the structures of numerous natural products isolated from plants, fungi, and bacteria. mdpi.comnih.gov These compounds often possess potent and interesting biological properties.
Tetracyclic diterpenoids frequently feature the bicyclo[3.2.1]octane system as a core component of their C/D ring structure. nih.govuniroma1.it
Aphidicolane: The aphidicolane skeleton is found in diterpenoids that exhibit antiviral and antimitotic activities. A key synthetic challenge is the construction of its bicyclo[3.2.1]octane C/D ring system. researchgate.netchinesechemsoc.org
Stemodane: Stemodane diterpenes, isolated from plants like Stemodia maritima, are characterized by a unique tetracyclic skeleton where the C/D rings form a bicyclo[3.2.1]octane moiety. nih.govuniroma1.it
Stemarane: Similar to stemodanes, stemarane diterpenes also incorporate the bicyclo[3.2.1]octane framework. nih.govuniroma1.it The biogenesis of both stemodane and stemarane diterpenes is thought to involve a key rearrangement from a bicyclo[2.2.2]octane intermediate. nih.gov
The structural features of these diterpenoid families are summarized below.
| Diterpenoid Family | Key Structural Feature | Natural Source Example |
| Aphidicolane | Tetracyclic system with a bicyclo[3.2.1]octane C/D ring | - |
| Stemodane | Tetracyclic system with a bicyclo[3.2.1]octane C/D ring | Stemodia maritima nih.gov |
| Stemarane | Tetracyclic system with a bicyclo[3.2.1]octane C/D ring | Stemodia maritima uniroma1.it |
Beyond diterpenoids, the bicyclo[3.2.1]octane motif is present in other classes of natural products with diverse biological activities. mdpi.com
Gelsemine: This complex indole (B1671886) alkaloid, found in Gelsemium species, has attracted considerable attention from the synthetic community due to its intricate structure that includes a bicyclo[3.2.1]octane system. mdpi.com
Platensimycin (B21506): A potent antibiotic, platensimycin features a novel molecular architecture containing a benzobicyclo[3.2.1]octane core. Its unique mode of action and structure have made it a prominent target for total synthesis. mdpi.comnih.gov
Vitisinol D: This resveratrol (B1683913) dimer, which exhibits antithrombotic properties, also incorporates the bicyclo[3.2.1]octane framework. mdpi.com
| Natural Product | Class | Noted Biological Activity |
| Gelsemine | Indole Alkaloid | Antinociception (in chronic pain) mdpi.com |
| Platensimycin | Polyketide | Antibacterial (Gram-positive) mdpi.com |
| Vitisinol D | Resveratrol Dimer | Antithrombotic mdpi.com |
Historical Development of Research on Bicyclo[3.2.1]octan-8-one and Related Systems
Research into the synthesis of the bicyclo[3.2.1]octane framework has a long history, spurred by the discovery of natural products containing this core. Early methods often involved rearrangement reactions, such as the Wagner-Meerwein rearrangement of bicyclo[2.2.2]octane systems, a strategy exploited in the synthesis of diterpene alkaloids. nih.govnih.gov
In more recent decades, a plethora of synthetic methods have been developed. These include:
Intramolecular Cycloadditions: Diels-Alder reactions have been employed to construct the bicyclic system. mdpi.com
Radical Cyclizations: Mn(III)-mediated radical cyclizations of alkynyl ketones have proven effective for creating the bicyclo[3.2.1]octane skeleton. nih.gov
Tandem Reactions: Organocatalyzed domino reactions, such as the Michael-Henry and Michael-Aldol sequences, have emerged as powerful tools for the stereoselective synthesis of highly functionalized bicyclo[3.2.1]octan-8-ones from simple cyclic precursors. researchgate.netrsc.orgnih.gov For instance, the reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by quinine-derived thioureas, can generate bicyclo[3.2.1]octan-8-ones with high enantioselectivity. nih.gov
Fragmentation Reactions: Selective fragmentation of tricyclo[3.2.1.0²'⁷]octane derivatives provides another efficient route to the bicyclo[3.2.1]octane system. mdpi.com
These advancements have shifted the focus from classical, multi-step procedures to more efficient and atom-economical cascade reactions that can build molecular complexity rapidly. nih.govresearchgate.net
Overview of Synthetic Challenges Associated with the Bicyclo[3.2.1]octan-8-one Moiety
The synthesis of the bicyclo[3.2.1]octan-8-one moiety, while extensively studied, presents several challenges for the synthetic chemist.
Stereocontrol: The formation of the bridged system often creates multiple new stereogenic centers. Achieving high levels of diastereoselectivity and, for asymmetric syntheses, enantioselectivity is a primary challenge. researchgate.net The relative configuration of substituents can be influenced by reaction conditions such as the choice of solvent, base, and temperature. rsc.org
Regioselectivity: When using unsymmetrical starting materials, such as substituted cyclohexanediones, controlling the regioselectivity of the initial bond formation is crucial. For example, in the tandem Michael-Henry reaction, using 3-methylcyclohexane-1,2-dione (B25814) can lead to the formation of a regioisomeric product derived from the more stable thermodynamic enolate. researchgate.netnih.gov
Construction of the Bridged System: Building the characteristic bridged ring system in an efficient manner remains a key hurdle. Strategies like intramolecular cyclizations require precursors that can be challenging to synthesize. mdpi.comnih.gov While tandem reactions offer an elegant solution, their scope and substrate compatibility must be carefully considered. rsc.orgresearchgate.net
Functional Group Compatibility: The development of synthetic routes that tolerate a wide range of functional groups is essential for creating diverse libraries of bicyclo[3.2.1]octane derivatives for biological screening. ucl.ac.uk
Overcoming these challenges is central to the ongoing development of new synthetic strategies for accessing this important class of molecules. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-hydroxybicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C8H12O2/c9-7-3-5-1-2-6(4-7)8(5)10/h5-7,9H,1-4H2 |
InChI Key |
RFMMNOLMTJLPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Hydroxybicyclo 3.2.1 Octan 8 One
Retrosynthetic Analysis and Planning
A critical first step in devising a synthesis for 3-Hydroxybicyclo[3.2.1]octan-8-one is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.
Key Disconnections and Functional Group Interconversions in Bicyclo[3.2.1]octan-8-one Synthesis
The retrosynthetic analysis of the bicyclo[3.2.1]octane core often involves disconnections that break the bridged ring system into more manageable carbocyclic precursors. researchgate.net For the 8-oxo-bicyclo[3.2.1]octane skeleton, a common strategy is to disconnect the bonds formed during a key cyclization step. For instance, in a Robinson annulation-type approach, the disconnection would occur at the C1-C2 and C5-C6 bonds, leading back to a cyclohexanone (B45756) derivative and a three-carbon component.
Functional group interconversions are also pivotal. The ketone at C8 and the hydroxyl group at C3 in the target molecule can be envisioned as arising from various precursors. The C8-ketone could be the result of an oxidation of a corresponding alcohol or could be introduced as part of a dicarbonyl starting material. The C3-hydroxyl group is often the product of a reduction of a ketone or an aldol-type reaction.
Strategic Approaches for Bicyclo[3.2.1]octane Ring System Formation
The formation of the bicyclo[3.2.1]octane ring system is the cornerstone of the synthesis. Several strategic approaches have proven effective:
Annulation Reactions: These involve the formation of a new ring onto a pre-existing one. The Robinson annulation, a tandem Michael addition and aldol (B89426) condensation, is a classic example.
Intramolecular Cyclizations: These strategies involve forming one or more rings from a single acyclic or monocyclic precursor. This can include intramolecular aldol reactions, Diels-Alder reactions, or radical cyclizations. nih.govnih.gov
Rearrangement Reactions: The bicyclo[3.2.1]octane skeleton can also be accessed through the rearrangement of other bicyclic systems, such as bicyclo[2.2.2]octanes. nih.govmdpi.com
Classical and Contemporary Synthetic Routes
Building upon the retrosynthetic analysis, several specific synthetic methodologies have been developed and refined for the synthesis of bicyclo[3.2.1]octan-8-ones.
Michael Addition-Aldol Cyclization Strategies
A powerful and widely used method for constructing the bicyclo[3.2.1]octane core is the tandem Michael addition-intramolecular aldol cyclization. rsc.orgacs.org This one-pot reaction offers an efficient route to highly functionalized bicyclic systems. acs.orgthieme-connect.com
In a typical sequence, a cyclic β-ketoester or a related active methylene (B1212753) compound undergoes a Michael addition to an α,β-unsaturated aldehyde or ketone. rsc.orgresearchgate.net The resulting intermediate then undergoes an intramolecular aldol cyclization to furnish the 2-hydroxybicyclo[3.2.1]octan-8-one skeleton. rsc.org The use of different bases, such as potassium carbonate or cesium carbonate, can influence the stereochemical outcome of the reaction. researchgate.net
Organocatalysis has emerged as a significant advancement in this area, enabling enantioselective syntheses. nih.gov For example, the use of chiral organocatalysts can facilitate domino Michael-aldol reactions to produce bicyclo[3.2.1]octanes with high diastereo- and enantioselectivity. acs.org A tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793), has also been shown to produce bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity. nih.gov
Table 1: Examples of Michael Addition-Aldol Cyclization Strategies
| Starting Materials | Catalyst/Base | Product | Key Features | Reference |
| Cyclic β-ketoesters and α,β-unsaturated aldehydes | K2CO3 | 2-Hydroxybicyclo[3.2.1]octan-8-ones | One-pot, facile tandem reaction. | rsc.org |
| α-Substituted cyclopentanones and α,β-unsaturated aldehydes | K2CO3, Cs2CO3, DBU | Highly substituted 2-hydroxybicyclo[3.2.1]octan-8-ones | Stereodefined and optically active products. | researchgate.net |
| Cyclohexane-1,2-diones and nitroalkenes | Quinine-derived thiourea | Bicyclo[3.2.1]octan-8-ones | High enantioselectivity (92-99% ee). | nih.gov |
| Cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters | Chiral Organocatalyst | Polysubstituted chiral bicyclo[3.2.1]octanes | Good diastereo- and enantioselectivities. | nih.gov |
Intramolecular Aldolization of Carbonyl Precursors
The intramolecular aldol condensation of a suitably functionalized dicarbonyl compound is another fundamental strategy for the formation of the bicyclo[3.2.1]octane ring system. This approach relies on the generation of a precursor containing both a ketone and an aldehyde or another ketone, positioned to allow for a 6-membered ring closure to form the bridged system.
For example, the intramolecular aldol reaction of 3-(1-methyl-2,5-dioxocyclopentyl)propanal, which can be synthesized from the Michael addition of propenal to 2-methylcyclopentane-1,3-dione, yields endo- and exo-2-hydroxy-5-methylbicyclo[3.2.1]octane-6,8-dione. researchgate.net
Rearrangement Reactions for Bicyclo[3.2.1]octane Formation (e.g., Bicyclo[2.2.2]octane Rearrangements)
The rearrangement of bicyclo[2.2.2]octane systems provides an alternative and often stereospecific route to the bicyclo[3.2.1]octane skeleton. nih.govmdpi.com These rearrangements can be promoted by acids or other reagents and often proceed through carbocationic intermediates.
For instance, the treatment of certain bicyclo[2.2.2]oct-5-en-2-ones with lead tetraacetate can lead to rearranged bicyclo[3.2.1]octane products. cdnsciencepub.comcdnsciencepub.com The solvolysis of bicyclo[2.2.2]octyl derivatives can also induce a Wagner-Meerwein type rearrangement to the more stable bicyclo[3.2.1]octyl cation, which can then be trapped to afford the desired bicyclic product. The reduction of syn-bicyclo(2,2,2)oct-5-en-2-yl toluene-p-sulphonate with lithium aluminium hydride has been shown to yield bicyclo(3,2,1)oct-2-ene. gla.ac.uk
Furthermore, radical-mediated rearrangements of bicyclo[2.2.2]octenyl systems can also lead to the formation of the bicyclo[3.2.1]octene framework. escholarship.org The outcome of these rearrangements can be influenced by the presence of radical-stabilizing substituents. escholarship.org
Michael-Stork Enamine Additions to Allenyl Carbonyls
The Michael-Stork enamine alkylation provides a powerful method for carbon-carbon bond formation. wikipedia.org This reaction involves the addition of an enamine, a reactive intermediate formed from a ketone or aldehyde, to a Michael acceptor such as an α,β-unsaturated carbonyl compound. wikipedia.org A specific application of this methodology has been reported in the reaction of enamines with allenyl esters and ketones. researchgate.netacs.orgresearchgate.net
In a notable example, the addition of a cyclopentyl enamine to an allenyl methyl ketone resulted in the formation of an 8-oxobicyclo[3.2.1]octane structure. researchgate.netresearchgate.net This transformation is significant as it provides evidence for the in-situ formation of a new enamine intermediate after the initial Michael-Stork reaction, which then undergoes a subsequent intramolecular cyclization. researchgate.netresearchgate.net For these reactions to proceed to optimal yields, studies have shown that two equivalents of the enamine are required. researchgate.netacs.orgresearchgate.net The reaction demonstrates the utility of allenic systems as building blocks for constructing more complex bridged bicyclic structures. researchgate.netucl.ac.uk
Dieckmann-Type Reactions for Bridged Bicyclic Systems
The Dieckmann condensation, an intramolecular reaction of a diester with a base to form a β-keto ester, and related reactions are fundamental in ring formation. For the synthesis of bridged bicyclic systems like the bicyclo[3.2.1]octane framework, an acid-catalyzed Dieckmann-type reaction has been developed. researchgate.net This specific approach has been utilized to access functionalized bicyclo[3.2.1]alkenediones, which are valuable precursors for further synthetic modifications. researchgate.net
Stereoselective Synthesis of this compound Derivatives
Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. The following sections describe enantioselective and diastereoselective methods to prepare derivatives of this compound.
Enantioselective Approaches Utilizing Chiral Catalysis
The use of small chiral organic molecules as catalysts (organocatalysis) offers a powerful strategy for the asymmetric synthesis of complex molecules, providing access to enantioenriched products from simple achiral starting materials. mdpi.com
Quinine-Derived Thiourea Catalysis in Tandem Michael-Henry Reactions
A highly effective enantioselective synthesis of bicyclo[3.2.1]octan-8-ones has been achieved through a tandem Michael-Henry reaction. nih.govnih.govdocumentsdelivered.com This reaction occurs between cyclohexane-1,2-diones and various nitroalkenes, catalyzed by a quinine-derived thiourea organocatalyst. nih.govnih.govdocumentsdelivered.combeilstein-journals.org The significance of this method lies in its ability to create four stereogenic centers in a single transformation with a high degree of control. nih.govnih.gov
Despite the potential for numerous stereoisomers, the reaction yields only two major diastereomers with good diastereoselectivity and excellent enantioselectivity, typically between 92-99% enantiomeric excess (ee). nih.govdocumentsdelivered.comresearchgate.net For example, the reaction catalyzed by a specific quinine-derived thiourea in toluene (B28343) afforded the major diastereomer in 75% yield and 97% ee. nih.gov When an unsymmetrical substrate like 3-methylcyclohexane-1,2-dione (B25814) is used, the reaction proceeds with high regioselectivity, with the thermodynamic enolate preferentially participating in the reaction. nih.govnih.govdocumentsdelivered.com The bifunctional nature of the thiourea catalyst, which can activate both the nucleophile and the electrophile through hydrogen bonding, is crucial for the observed high stereoselectivity. beilstein-journals.orgresearchgate.net
| Nitroalkene (Substituent R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| C6H5 | 75 | 88:12 | 97 |
| 4-MeC6H4 | 72 | 88:12 | 96 |
| 4-MeOC6H4 | 70 | 88:12 | 96 |
| 4-FC6H4 | 78 | 88:12 | 97 |
| 4-ClC6H4 | 80 | 89:11 | 98 |
| 4-BrC6H4 | 82 | 89:11 | 99 |
| 2-Thienyl | 65 | 86:14 | 92 |
α-Amino Acid Catalyzed Intramolecular Aldolizations
Alpha-amino acids and their derivatives are highly effective organocatalysts for asymmetric transformations, most notably in aldol reactions. mdpi.comnih.gov A facile and stereoselective synthesis of endo-7-hydroxybicyclo[3.2.1]octan-2-one has been accomplished through an intramolecular aldolization of a σ-symmetric substrate, catalyzed by an α-amino acid derivative. nih.gov Specifically, (4R,2S)-tetrabutylammonium 4-TBDPSoxy-prolinate demonstrated high catalytic efficiency and induced high enantioselectivity in this cyclization. nih.gov This approach highlights the power of organocatalysis to construct chiral bicyclic frameworks from achiral precursors. nih.gov
Diastereoselective Control in Bicyclo[3.2.1]octan-8-one Formation
Achieving diastereoselective control is critical when multiple stereocenters are formed. In the synthesis of the bicyclo[3.2.1]octan-8-one skeleton, several methods have shown excellent control over the relative stereochemistry of the products.
The tandem Michael-Henry reaction catalyzed by quinine-derived thiourea is a prime example of high diastereoselectivity. nih.govresearchgate.net While four stereocenters are generated, the reaction is highly selective, producing predominantly a single diastereomer out of sixteen possibilities, with reported diastereomeric ratios as high as 89:11. nih.gov
In domino Michael-aldol reactions, the substitution pattern on the reactants can influence the diastereomeric outcome. mdpi.com For instance, in the formation of bicyclo[3.2.1]octane diones, the presence of an α-methyl group on the Michael acceptor can reverse the typical stereochemical preference, favoring the formation of the endo-alcohol. mdpi.com
Base-promoted tandem Michael addition-intramolecular aldolization reactions of α-substituted cyclopentanones with α,β-unsaturated aldehydes also exhibit diastereoselectivity. acs.org These reactions typically yield a separable mixture of isomers, where the product bearing an equatorial hydroxy group is the predominant one. acs.org
Furthermore, a catalyst-free cascade Michael/Henry reaction using a functionalized vinylogous nucleophile has been shown to produce a range of bicyclo[3.2.1]octanes with excellent diastereoselectivities, often with a diastereomeric ratio of ≥10:1. researchgate.net The intramolecular aldolization catalyzed by α-amino acid derivatives also proceeds with high diastereoselectivity, yielding the endo-hydroxy product. nih.gov
| Method | Key Reactants | Catalyst/Conditions | Observed Diastereoselectivity | Reference |
|---|---|---|---|---|
| Tandem Michael-Henry | Cyclohexane-1,2-dione, Nitroalkenes | Quinine-derived thiourea | Good (e.g., up to 89:11 dr) | nih.gov |
| Intramolecular Aldolization | σ-symmetric dialdehyde | α-Amino acid derivative | High (endo-product favored) | nih.gov |
| Domino Michael-Aldol | Cycloalkane-1,3-dione, Enals | Base or Organocatalyst | Dependent on substrate (e.g., α-methyl group favors endo) | mdpi.com |
| Cascade Michael/Henry | Vinylogous nucleophile, Nitrostyrene | Catalyst-free | Excellent (≥10:1 dr) | researchgate.net |
| Tandem Michael-Aldol | Cyclopentanone, α,β-unsaturated aldehydes | Base (K2CO3, Cs2CO3) | Equatorial-OH favored | acs.org |
Organocatalytic Approaches to Bicyclo[3.2.1]octanes
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures, including the bicyclo[3.2.1]octane skeleton. rsc.org These methods often employ chiral small molecules to induce enantioselectivity in the formation of new stereogenic centers.
Domino Michael/Aldol Reactions for Stereogenic Center Construction
A significant advancement in the synthesis of chiral bicyclo[3.2.1]octanes is the use of organocatalytic domino Michael/Aldol reactions. These reactions can construct multiple stereogenic centers, including quaternary carbons, in a single step with high levels of enantio- and diastereoselectivity. nih.gov For example, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-ketoesters, catalyzed by a chiral organocatalyst, can yield highly substituted bicyclo[3.2.1]octanes in good yields (53-98%), with diastereomeric ratios ranging from 1:1 to 5:1 and enantiomeric excesses up to 95:5 ee. mdpi.comnih.gov
The choice of catalyst is critical. Different organocatalysts can lead to different stereochemical outcomes, allowing for access to various diastereomers of the bicyclic product. mdpi.com
Base-Promoted Cyclizations and Annulations
Base-promoted reactions are a cornerstone in the synthesis of bicyclo[3.2.1]octane scaffolds. researchgate.net A facile tandem Michael addition-intramolecular aldol cyclization of α-substituted cyclopentanones with α,β-unsaturated aldehydes can be promoted by bases such as K2CO3, Cs2CO3, and DBU. researchgate.net This method provides highly substituted and stereodefined 2-hydroxybicyclo[3.2.1]octan-8-ones in yields ranging from 30-99%. researchgate.netacs.org The reaction often produces a separable mixture of isomers, with the isomer bearing an equatorial hydroxy group being the predominant product. researchgate.net
The nature of the base and the reaction time can significantly influence the course of the reaction, particularly in the cyclization of achiral 1,3-cyclopentanediones tethered to activated olefins, leading to bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives with multiple stereogenic centers. researchgate.netresearchgate.net
Cascade and Domino Reaction Sequences
Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like bicyclo[3.2.1]octan-8-ones from simple starting materials.
Tandem Michael-Aldol Annulations for Bicyclo[3.2.1]octan-8-ones
The tandem Michael-Aldol annulation is a powerful strategy for the one-pot construction of the bicyclo[3.2.1]octane framework. rsc.orgucl.ac.uk This reaction, involving cycloalkane-1,3-diones and enals, provides a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones and 2-hydroxybicyclo[3.2.1]octane-6,8-diones. ucl.ac.ukrsc.org The stereochemical outcome of these annulations can often be controlled by the choice of solvent, base, and temperature. ucl.ac.ukrsc.org
| Reactants | Catalyst/Base | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Cyclopentane-1,3-dione and various enals | Base (e.g., K2CO3) | 2-Hydroxybicyclo[3.2.1]octane-6,8-diones | Good to Excellent | Variable, controllable | Not applicable (racemic) | ucl.ac.ukrsc.orgucl.ac.uk |
| Cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters | Chiral Organocatalyst | Substituted Bicyclo[3.2.1]octanes | 53-98% | 1:1 to 5:1 | up to 95:5 | nih.gov |
Michael-Henry Reaction Cascades for Bicyclo[3.2.1]octan-8-ones
The Michael-Henry reaction cascade is another effective method for synthesizing bicyclo[3.2.1]octan-8-ones. This tandem reaction between cyclohexane-1,2-diones and nitroalkenes, often catalyzed by a quinine-derived thiourea, can create four stereogenic centers in a single operation. nih.govnih.gov These reactions typically yield two main diastereomers with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.govnih.gov
A notable example involves the reaction of cyclohexane-1,2-dione with various nitrostyrenes. The use of a quinine-derived thiourea catalyst leads to the formation of the corresponding bicyclo[3.2.1]octan-8-ones in good yields and excellent enantioselectivities. nih.gov A similar strategy employing a nickel(II) acetate (B1210297) complex with an enantiomerically pure diaminocyclohexane ligand has also been shown to be highly efficient, affording polyfunctionalized bicyclo[3.2.1]octane derivatives with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to 50:1 dr). rsc.org
| Nucleophile | Electrophile | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Cyclohexane-1,2-dione | Nitroalkenes | Quinine-derived thiourea | Bicyclo[3.2.1]octan-8-ones | Good | Good | 92-99% | nih.govnih.gov |
| Cyclohexane-1,2-dione | Substituted Nitroalkenes | Chiral diamine-Ni(OAc)2 | Polyfunctionalized bicyclo[3.2.1]octane derivatives | High | up to 50:1 | up to >99% | rsc.org |
| Cyclohexane-1,2-dione | Nitroolefins | Quinine-derived catalyst | Bicyclo[3.2.1]octan-8-ones | Good | Moderate | Excellent | beilstein-journals.org |
Intramolecular Stetter Reactions and Related Processes
The intramolecular Stetter reaction has emerged as a proficient method for the synthesis of complex cyclic and bicyclic frameworks. This reaction involves the N-heterocyclic carbene (NHC)-catalyzed conjugate addition of an aldehyde onto an tethered Michael acceptor, proceeding through a polarity reversal (umpolung) of the aldehyde's carbonyl carbon. irapa.orgnih.govorganic-chemistry.org This strategy has been successfully applied to the construction of the bicyclo[3.2.1]octane core.
A notable example is the organocatalytic synthesis of a chiral tricyclic compound containing the bicyclo[3.2.1] core, as demonstrated by Chen et al. mdpi.com In this approach, the cyclization of a precursor molecule was achieved using a triazolium salt, which generates the active N-heterocyclic carbene catalyst. mdpi.com This catalyst facilitates an intramolecular Stetter reaction, yielding the bicyclic system with complete diastereocontrol. mdpi.com The reaction demonstrates the power of NHC catalysis to form complex ring systems in a single, highly stereoselective step.
Table 1: Intramolecular Stetter Reaction for Bicyclo[3.2.1] Core Synthesis mdpi.com
| Substrate | Catalyst | Product | Key Findings |
|---|---|---|---|
| Aldehyde with pendant chromone (B188151) moiety (34) | Triazolium salt (8) | Tricyclic compound with a bicyclo[3.2.1] core (35) | The reaction proceeded with exclusive diastereocontrol. |
Related processes, which may not be formal Stetter reactions but are catalyzed by similar NHC precursors and lead to analogous structures, have also been observed. For instance, in an attempt to perform a Stetter reaction between a cyclic α-diketone and trans-chalcone using a thiazolium precatalyst, a bicyclo[3.2.1]octan-8-one derivative was unexpectedly formed as a major product alongside the expected Stetter adduct. researchgate.net Researchers proposed that this bicyclic compound arises from a tandem Michael–aldol reaction pathway, which competes with the Stetter pathway. researchgate.net This finding highlights the diverse reactivity of NHC-activated species and provides an alternative, albeit serendipitous, route to the bicyclo[3.2.1]octanone framework.
Table 2: Tandem Michael–Aldol Reaction Leading to a Bicyclo[3.2.1]octan-8-one Derivative researchgate.net
| Reactants | Catalyst System | Products | Key Findings |
|---|---|---|---|
| Cyclic α-diketone (10) and trans-chalcone (2a) | Thiazolium salt (4) and Triethylamine (Et3N) | Expected Stetter adduct (11a) and Bicyclo[3.2.1]octan-8-one derivative (12) | The bicyclic compound was isolated as the major product (38% yield) compared to the Stetter adduct (10% yield), indicating a competitive tandem reaction pathway. |
The general mechanism of the intramolecular Stetter reaction involves the deprotonation of the (pre)catalyst, such as a thiazolium or triazolium salt, to form the active N-heterocyclic carbene. nih.govorganic-chemistry.org This carbene then adds to the aldehyde to form a Breslow intermediate, an acyl anion equivalent. nih.gov An intramolecular 1,4-conjugate addition to the tethered Michael acceptor follows, leading to the cyclized product after catalyst regeneration. irapa.orgnih.gov The high level of enantioselectivity often achieved in these reactions is attributed to the tailored steric and electronic environment of the chiral NHC catalyst. nih.gov
Compound List
Mechanistic Investigations of 3 Hydroxybicyclo 3.2.1 Octan 8 One Formation
Reaction Mechanism Elucidation for Key Annulation Processes
A primary strategy for constructing the bicyclo[3.2.1]octan-8-one core is through annulation reactions, which involve the formation of a new ring onto a pre-existing one. One of the most prominent methods is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation. masterorganicchemistry.com The process begins with the Michael addition of an enolate to an α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol condensation to furnish the bicyclic system. masterorganicchemistry.com
Another powerful approach is the tandem Michael-Henry reaction. For instance, the reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793), produces bicyclo[3.2.1]octan-8-ones. nih.gov This tandem process creates four stereogenic centers with good diastereoselectivity and high enantioselectivity. nih.gov
Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals also provide a general route to 2-hydroxybicyclo[3.2.1]octane-6,8-diones. rsc.org These one-pot procedures are convenient and allow for the introduction of various substituents. rsc.orgucl.ac.uk The reaction mechanism involves a Michael addition followed by an intramolecular aldol cyclization. researchgate.net
Palladium-catalyzed rearrangements represent another mechanistic pathway. For example, functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans can be transformed into bicyclo[3.2.1]octan-8-ones through a palladium-catalyzed process. nih.gov
Understanding Regioselectivity and Stereoselectivity in Cyclization Reactions
The regioselectivity and stereoselectivity of the cyclization are critical in determining the final structure of the substituted bicyclo[3.2.1]octan-8-one.
Regioselectivity: In reactions involving unsymmetrical starting materials, such as 3-methylcyclohexane-1,2-dione (B25814), the regioselectivity is governed by the formation of the more stable enolate. nih.gov Typically, the thermodynamic enolate is favored, leading to a single regioisomer. nih.gov
Stereoselectivity: The stereochemical outcome of these cyclizations is often complex, with the potential to form multiple diastereomers and enantiomers.
Diastereoselectivity: In the tandem Michael-Henry reaction, good diastereoselectivity is often observed. nih.gov Similarly, base-promoted tandem Michael addition-intramolecular aldol cyclizations can yield highly stereodefined 2-hydroxybicyclo[3.2.1]octan-8-ones. researchgate.net The predominance of one diastereomer, often with an equatorial hydroxyl group, is common. researchgate.net In some cases, the choice of solvent, base, and temperature can control the relative configuration of the product. rsc.org For instance, in the synthesis of bicyclo[3.2.1]octane diones, an α-methyl group on the Michael acceptor can favor the formation of the endo-alcohol. mdpi.com
Enantioselectivity: The use of chiral organocatalysts, such as quinine-derived thioureas, can induce high enantioselectivity in the formation of bicyclo[3.2.1]octan-8-ones, often exceeding 90% ee. nih.gov
The table below summarizes the stereochemical outcomes of selected reactions.
| Reaction | Catalyst/Conditions | Key Stereochemical Outcome | Reference |
| Tandem Michael-Henry | Quinine-derived thiourea | High enantioselectivity (92-99% ee) and good diastereoselectivity. nih.gov | nih.gov |
| Tandem Michael-Aldol | Base-promoted (K2CO3, Cs2CO3, DBU) | Highly stereodefined products, often with a predominant diastereomer. researchgate.net | researchgate.net |
| Palladium-Catalyzed Rearrangement | Palladium catalyst | High stereospecificity, exclusively endo-configured diastereomers with sulfone derivatives. nih.gov | nih.gov |
Role of Catalysts and Reagents in Reaction Pathways
The choice of catalysts and reagents is paramount in directing the course of the reaction and achieving the desired product with high efficiency and selectivity.
Organocatalysts: Chiral organocatalysts, particularly those derived from cinchona alkaloids like quinine, have proven to be highly effective in promoting enantioselective tandem reactions. nih.gov For example, a quinine-derived thiourea is a powerful catalyst for the Michael-Henry reaction, leading to bicyclo[3.2.1]octan-8-ones in high enantiomeric excess. nih.gov
Base Catalysts: A variety of bases are employed to facilitate these annulations. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The nature of the base can influence the reaction's course and stereoselectivity. researchgate.net
Palladium Catalysts: Palladium complexes are instrumental in catalyzing rearrangement reactions that form the bicyclo[3.2.1]octane skeleton. nih.gov These catalysts enable efficient transformations of appropriately functionalized precursors. nih.gov
Reagents for Functional Group Manipulation: Subsequent modifications of the bicyclic core often require specific reagents. For instance, the reduction of a ketone to a hydroxyl group can be achieved with various reducing agents, and the stereochemical outcome will depend on the steric environment of the carbonyl group.
Equilibrium Studies and Reversibility in Bicyclic System Formation
The formation of bicyclo[3.2.1]octane systems can be influenced by thermodynamic and kinetic factors, and in some cases, the reactions are reversible.
Preliminary mechanistic investigations into organocatalytic domino Michael/Aldol reactions have shown that the reversibility of the system can be exploited to enhance selectivity. researchgate.net For example, an equilibrium between a kinetic and a thermodynamic bicyclo[3.2.1]octane product has been observed. mdpi.com The addition of a stoichiometric amount of a base like DBU can shift the equilibrium towards the thermodynamically more stable product. mdpi.com
The conformational preferences of the bicyclo[3.2.1]nonane framework, which is closely related to the bicyclo[3.2.1]octane system, have been studied. vu.lt The double chair conformation is often the most stable, but substituents can alter this preference. vu.lt These conformational factors can influence the transition states of the cyclization reactions and thus the product distribution. While transannular interactions between non-bonded atoms have been investigated, their energy is often not sufficient to significantly affect product ratios. stir.ac.uk
Chemical Transformations and Reactivity of Bicyclo 3.2.1 Octan 8 One Derivatives
Functional Group Modifications and Interconversions on the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane scaffold allows for a variety of functional group modifications and interconversions, enabling the synthesis of a diverse range of derivatives. These transformations are crucial for introducing the necessary functionalities for biological activity or for serving as handles for further synthetic manipulations.
Standard functional group interconversions are commonly employed to decorate the bicyclo[3.2.1]octane core. nih.gov For instance, hydroxyl groups can be oxidized to ketones, which can then undergo further reactions. An example is the oxidation of a hydroxyl group at the C-4 position of a bicyclo[3.2.1]octane system to the corresponding ketone. rsc.org Similarly, ester groups can be selectively reduced to the corresponding diols. uni-regensburg.de
In the context of synthesizing tropane (B1204802) alkaloids, which feature the 8-azabicyclo[3.2.1]octane core, numerous functional group interconversions are often required after the construction of the bicyclic scaffold. ehu.es These can include saponification, Barton decarboxylation, and oxidation/reduction of alcohols and aldehydes. ehu.es
The versatility of the bicyclo[3.2.1]octane system is further demonstrated by the ability to perform reactions such as Michael additions and aldol (B89426) condensations to introduce new stereocenters and functional groups. ucl.ac.ukucl.ac.uk For example, the reaction of a bicyclo[3.2.1]octane precursor with acrolein via a Michael addition followed by an intramolecular cyclization can be used to construct the bicyclic ring system itself, with subsequent transformations leading to the desired target molecule. rsc.org
Table 1: Examples of Functional Group Interconversions on the Bicyclo[3.2.1]octane Scaffold
| Starting Material Functional Group | Reagents/Conditions | Product Functional Group | Reference |
| Hydroxyl | IBX | Ketone | rsc.org |
| Ester | Not specified | Diol | uni-regensburg.de |
| Ketone | Not specified | Alcohol | ehu.es |
| Aldehyde | Methylmagnesium bromide | Secondary Alcohol | ehu.es |
| Carboxylic Acid | Barton Decarboxylation | Alkane | ehu.es |
Ring Expansion and Contraction Reactions of Bicyclo[3.2.1]octan-8-one Systems
Ring expansion and contraction reactions offer powerful strategies for modifying the bicyclo[3.2.1]octane framework, leading to the formation of different ring systems. These rearrangements are often driven by the formation of more stable carbocation intermediates or by the release of ring strain.
A common method for ring expansion involves the opening of a cyclopropane (B1198618) ring fused to the bicyclic system. researchgate.net For example, a tricyclo[3.2.1.02,7]octane system can be converted to a bicyclo[3.2.1]oct-1-ene derivative through acid-catalyzed nucleophilic addition to the cyclopropyl (B3062369) ketone moiety. researchgate.net This transformation is facilitated by the homoaromatic character of the resulting carbocation intermediate. researchgate.net Another approach to ring expansion is the Tiffeneau–Demjanov rearrangement, which is a type of pinacol (B44631) rearrangement that can expand a carbocyclic ring. wikipedia.org
Ring contractions of bicyclo[3.2.1]octan-8-one systems can also be achieved. One notable example is the semi-pinacol rearrangement. rsc.org For instance, treatment of a bicyclo[3.2.1]octan-8-one derivative with a Lewis acid like BF3·OEt2 can facilitate a 1,2-carbon migration to generate an oxocarbenium ion, which can then undergo further reactions to yield a contracted ring system. rsc.org The Favorskii rearrangement is another classic ring contraction reaction that proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org
The Demyanov rearrangement can lead to both ring expansion and contraction, depending on the substrate and reaction conditions. wikipedia.org This reaction involves the diazotization of an aminocycloalkane, leading to a carbocation that can rearrange to either a larger or smaller ring. wikipedia.org
Table 2: Ring Expansion and Contraction Reactions of Bicyclo[3.2.1]octane Systems
| Reaction Type | Key Intermediate/Reagent | Transformation | Reference |
| Ring Expansion | Cyclopropane ring opening | Tricyclo[3.2.1.02,7]octane to Bicyclo[3.2.1]octene | researchgate.net |
| Ring Expansion | Tiffeneau–Demjanov rearrangement | Pinacol-type rearrangement | wikipedia.org |
| Ring Contraction | Semi-pinacol rearrangement | 1,2-carbon migration | rsc.org |
| Ring Contraction | Favorskii rearrangement | Cyclopropanone intermediate | wikipedia.org |
| Expansion/Contraction | Demyanov rearrangement | Diazonium salt intermediate | wikipedia.org |
Derivatization Strategies for Advanced Bicyclo[3.2.1]octan-8-one Analogues
The development of advanced analogues of bicyclo[3.2.1]octan-8-one is crucial for exploring their potential applications, particularly in medicinal chemistry. Various derivatization strategies have been employed to synthesize highly functionalized and stereochemically complex analogues.
One powerful strategy is the use of organocatalyzed domino reactions. nih.govmdpi.com For example, a tandem Michael-Henry reaction between a cyclohexane-1,2-dione and a nitroalkene, catalyzed by a quinine-derived thiourea (B124793), can produce highly functionalized bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity. nih.gov This reaction creates four stereogenic centers in a single step. nih.gov Similarly, domino Michael-aldol reactions of cyclic 1,3-ketoesters with various electrophiles have been used to construct polysubstituted chiral bicyclo[3.2.1]octanes. nih.govmdpi.com
Palladium-catalyzed rearrangement reactions have also proven effective for synthesizing functionalized bicyclo[3.2.1]octan-8-ones. nih.gov For instance, a C,O-cyclodialkylation of a dilithiated cyclic β-keto ester with 1,4-dibromo-2-butene (B147587) can form a 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuran, which can then be rearranged to a bicyclo[3.2.1]octan-8-one derivative using a palladium catalyst. nih.gov
Further derivatization can be achieved through chemoenzymatic cascades. researchgate.net For example, combining iridium photocatalysis with ene reductases (EREDs) allows for the synthesis of 6-azabicyclo[3.2.1]octan-3-one scaffolds from readily available starting materials. researchgate.net These can then be further modified using enzymatic or chemical methods to produce a variety of analogues. researchgate.net
Table 3: Derivatization Strategies for Bicyclo[3.2.1]octan-8-one Analogues
| Strategy | Key Reaction | Catalyst/Reagent | Product Type | Reference |
| Organocatalysis | Tandem Michael-Henry | Quinine-derived thiourea | Enantiomerically enriched bicyclo[3.2.1]octan-8-ones | nih.gov |
| Organocatalysis | Domino Michael-Aldol | Chiral organocatalysts | Polysubstituted chiral bicyclo[3.2.1]octanes | nih.govmdpi.com |
| Metal Catalysis | Palladium-catalyzed rearrangement | Palladium catalyst | Functionalized bicyclo[3.2.1]octan-8-ones | nih.gov |
| Chemoenzymatic Cascade | Iridium photocatalysis & EREDs | Iridium photocatalyst, Ene reductase | 6-Azabicyclo[3.2.1]octan-3-ones | researchgate.net |
Oxidation Reactions of Bicyclo[3.2.1]octan-8-one Derivatives to Triketones
The oxidation of bicyclo[3.2.1]octan-8-one derivatives to the corresponding triketones introduces additional carbonyl functionalities, which can serve as reactive sites for further transformations. These triketones are valuable intermediates in the synthesis of more complex molecules.
Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals can produce 6-hydroxybicyclo[3.3.1]nonane-2,9-diones and 2-hydroxybicyclo[3.2.1]octane-6,8-diones. ucl.ac.uk Subsequent oxidation of these annulation products yields the corresponding bicyclo triketones. ucl.ac.ukresearchgate.net This two-step sequence provides a convenient route to these highly oxidized scaffolds.
In the context of synthesizing the core of platensimycin (B21506), a potent antibiotic, a key step involves the oxidation of a bicyclo[3.2.1]octane derivative. mdpi.com After a base-promoted cyclization to form the bicyclic system, subsequent oxidation steps are necessary to install the required ketone functionalities. mdpi.com
The choice of oxidizing agent is crucial for achieving the desired transformation without unwanted side reactions. Various oxidizing agents have been employed for the conversion of alcohols to ketones on the bicyclo[3.2.1]octane scaffold, and these methods can be extended to the synthesis of triketones from appropriate diol precursors.
Table 4: Synthesis of Bicyclic Triketones
| Starting Material | Reaction Sequence | Product | Reference |
| Cycloalkane-1,3-dione and enal | Domino Michael-aldol annulation, then oxidation | Bicyclo[3.2.1]octane-2,6,8-trione | ucl.ac.ukresearchgate.net |
| 1,4-Diketone | Base-promoted cyclization, then oxidation | Bicyclo[3.2.1]octane-based triketone | mdpi.com |
Computational Chemistry and Theoretical Studies on 3 Hydroxybicyclo 3.2.1 Octan 8 One
Molecular Modeling and Geometry Optimization
Molecular modeling is the cornerstone of computational analysis, providing a three-dimensional representation of a molecule's structure. For 3-Hydroxybicyclo[3.2.1]octan-8-one, the initial step involves constructing a theoretical model of its atomic arrangement. This model is then subjected to geometry optimization, a computational process that systematically alters the coordinates of the atoms to find the most stable, lowest-energy conformation.
Various quantum mechanical (QM) methods are employed for this purpose, ranging from semi-empirical methods to more rigorous ab initio and Density Functional Theory (DFT) calculations. researchgate.netacs.org Methods like HF/6-31G* and DFT at the B3LYP/6-31G* level are commonly used to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netacs.org The optimization process yields a precise 3D structure, from which key geometric parameters such as bond lengths, bond angles, and dihedral angles can be extracted. These parameters are crucial for understanding the inherent strain and steric interactions within the bicyclic system.
Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G Level)*
| Parameter | Atom Pair/Triplet/Quartet | Optimized Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (hydroxyl) | ~1.43 Å | |
| C-C (bridgehead) | ~1.55 Å | |
| Bond Angle | C-C(O)-C | ~108° |
| H-O-C | ~109° | |
| Dihedral Angle | H-O-C3-C2 | ~60° (staggered) |
| Note: These are typical, illustrative values. Actual calculated values may vary slightly based on the specific conformer and level of theory. |
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts) from Three-Dimensional Structures
Once a reliable three-dimensional structure is obtained through geometry optimization, it can be used to predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shift prediction is a particularly powerful application of computational chemistry in structural elucidation. nrel.gov
The prediction of ¹³C and ¹H chemical shifts is commonly performed using QM methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nrel.gov The accuracy of these predictions is highly dependent on the quality of the optimized geometry, as chemical shifts are sensitive to the local electronic environment of each nucleus, which is dictated by both through-bond and through-space interactions. nrel.govbiorxiv.org For complex molecules with multiple stereoisomers or conformers, calculating the spectra for all possibilities and comparing them with experimental data can be a decisive tool for structural assignment. researchgate.netnrel.gov Machine learning protocols using graph neural networks (GNNs) are also emerging as a rapid and accurate alternative to traditional QM calculations for predicting chemical shifts from 3D structures. nrel.gov
Table 2: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Bicyclo[3.2.1]octane System
| Carbon Atom | Experimental Shift (ppm) for endo-2-Hydroxy-bicyclo-[3.2.1]-octan spectrabase.com | Predicted Shift (ppm) (Illustrative) |
| C1 | 42.1 | 42.5 |
| C2 | 70.9 | 71.3 |
| C3 | 35.1 | 35.5 |
| C4 | 20.2 | 20.5 |
| C5 | 31.9 | 32.2 |
| C6 | 28.5 | 28.9 |
| C7 | 37.8 | 38.1 |
| C8 | 216.5 | 217.0 |
| Note: Predicted values are illustrative, based on typical DFT accuracy (e.g., ~1.5 ppm for ¹³C). nrel.gov The experimental data is for a closely related isomer. |
Reaction Pathway Calculations and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, which can be synthesized via domino Michael-Aldol annulations, theoretical calculations can map the entire reaction pathway. ucl.ac.ukrsc.org This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. Locating the transition state structure and calculating its energy provides the activation energy barrier for the reaction. ucl.ac.uk This information is vital for understanding reaction rates and feasibility. For instance, in the intramolecular aldol (B89426) cyclization leading to the bicyclic system, calculations can model the approach of the nucleophilic enolate to the electrophilic aldehyde, revealing the energetic preference for the formation of the five- and six-membered rings of the bicyclo[3.2.1]octane core. researchgate.net
Stereochemical Outcome Prediction and Rationalization
The rigid bicyclic framework of this compound heavily influences the stereochemical outcome of its synthesis. Computational methods provide a quantitative rationale for the observed stereoselectivity. In reactions like the Michael-Aldol annulation, multiple stereoisomers can potentially be formed. ucl.ac.ukucl.ac.uk
By calculating the energies of the different transition states leading to each possible stereoisomer (e.g., endo vs. exo products), chemists can predict which product will be favored. nih.govacs.org The isomer formed via the lowest-energy transition state will be the kinetic product. These calculations can account for subtle steric and electronic effects, such as the preference for a reactant to approach from the less hindered face of the molecule, which dictates the final relative configuration of the stereocenters. stir.ac.uk Studies on related systems have shown that the choice of reagents and reaction conditions can influence the stereochemical outcome, a phenomenon that can be modeled and understood through transition state analysis. ucl.ac.ukucl.ac.uk
Conformational Landscape Analysis
Molecules, particularly non-aromatic ring systems, are not static but exist as an ensemble of interconverting conformations. A thorough conformational analysis is essential for a complete understanding of a molecule's properties and reactivity. The bicyclo[3.2.1]octane skeleton can adopt several conformations, often described in terms of the shapes of its six- and seven-membered rings, such as chair, boat, or twist forms. researchgate.netucl.ac.uk
Computational methods are used to explore the conformational landscape (or potential energy surface) of this compound. By systematically rotating bonds and calculating the energy of each resulting structure, a map of low-energy conformers and the energy barriers separating them can be generated. researchgate.net This analysis reveals the most stable conformer(s) that will be most populated at equilibrium. The presence of substituents can significantly alter the relative energies of conformers; for example, certain substitution patterns in related bicyclo[3.3.1]nonanes have been shown to favor unusual boat-chair conformations over the more common chair-chair forms. ucl.ac.ukrsc.org
Table 3: Illustrative Relative Energies of Potential Conformations for a Bicyclo[3.2.1]octane Derivative
| Conformer | Six-Membered Ring Conformation | Relative Energy (kcal/mol) |
| A | Chair | 0.00 (Global Minimum) |
| B | Twist-Boat | 2.5 |
| C | Boat | 5.8 |
| Note: Values are hypothetical and serve to illustrate the typical energy differences found in conformational analyses of cyclic systems. researchgate.net |
Use of Crystallographic Databases for Structural Information
While computational methods provide powerful predictive capabilities, they are ultimately validated against experimental data. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. stir.ac.ukuniroma1.it
Crystallographic databases, such as the Cambridge Structural Database (CSD), are invaluable resources for computational chemists. These databases archive the crystal structures of millions of organic and organometallic compounds. rsc.org By searching for this compound or structurally related compounds, researchers can obtain highly accurate experimental geometric data. This information serves as a crucial benchmark for validating the accuracy of the chosen computational methods and basis sets. acs.org If the calculated geometry of a molecule closely matches its known crystal structure, there is a high degree of confidence that the computational model is reliable for predicting other properties, such as reactivity and spectroscopic parameters. stir.ac.ukarkat-usa.org
Applications of the Bicyclo 3.2.1 Octan 8 One Scaffold in Organic Synthesis
Intermediates in Total Synthesis of Natural Products
The bicyclo[3.2.1]octane core is a recurring motif in a multitude of natural products, making its synthesis a critical step in their total synthesis. researchgate.netnih.govnih.govacs.orgresearchgate.net This structural unit is particularly prevalent in various classes of terpenes and alkaloids. researchgate.netnih.gov
The strategic incorporation of the bicyclo[3.2.1]octane skeleton is evident in the synthetic routes toward complex diterpenes. researchgate.netresearchgate.net For instance, innovative strategies have been developed to construct the full 6-6-fused bicyclo[3.2.1]octane framework characteristic of ent-kauranoids. researchgate.netresearchgate.net Furthermore, the bicyclo[3.2.1] moiety has been instrumental in the synthesis of other natural products like (+)-dendrowardol C and isopalhinine. nih.govresearchgate.net A biomimetic approach for the total synthesis of isopalhinine A, along with palhinine A and palhinine D, utilized a 5/6/6/9 tetracyclic intermediate that mimics a natural precursor. acs.orgnih.gov
| Natural Product | Class | Key Synthetic Feature |
|---|---|---|
| Diterpenes (e.g., ent-Kauranoids) | Terpenoid | Construction of the 6-6-fused bicyclo[3.2.1]octane framework. researchgate.netresearchgate.net |
| Dendrowardol C | - | Incorporation of the [3.2.1] bicyclic moiety into a complex structure. nih.gov |
| Isopalhinine A | Alkaloid | Biomimetic strategy involving a tetracyclic intermediate. acs.orgnih.govcsic.es |
| Palhinine A and D | Alkaloid | Unified syntheses based on a bioinspired intermediate. acs.orgnih.gov |
Building Blocks for Complex Polycyclic Systems
The inherent strain and reactivity of the bicyclo[3.2.1]octan-8-one scaffold make it an excellent starting point for the synthesis of more elaborate polycyclic systems. researchgate.netmdpi.com Its functionalization allows for a variety of ring-opening and rearrangement reactions, providing access to diverse molecular architectures. acs.orgthieme-connect.com
Synthesis of Functionalized Cycloheptanes
One of the notable applications of bicyclo[3.2.1]octane derivatives is their conversion into functionalized cycloheptanes. This transformation can be achieved through facile conversions, highlighting the synthetic potential of these bicyclic compounds. researchgate.netrsc.org
Construction of Tricyclic Cores
The bicyclo[3.2.1]octane framework serves as a key precursor for the construction of various tricyclic cores. A concise synthetic route starting from a polyfunctionalized bicyclo[3.2.1]octane-6,8-dione intermediate has been developed to access the cores of sesquiterpenes like quadrane, suberosane, and cedrane. researchgate.netdntb.gov.ua Quadrane sesquiterpenes, in particular, are known for their potent antimicrobial and anticancer activities and feature a distinctive tricyclic skeleton composed of a cyclopentane (B165970) fused with a bicyclo[3.2.1]octane moiety. rsc.org The synthesis of these challenging scaffolds has garnered significant attention from the synthetic chemistry community. dntb.gov.uarsc.org
| Tricyclic Core | Natural Product Family | Key Synthetic Strategy |
|---|---|---|
| Quadrane | Sesquiterpenes | Intramolecular Morita-Baylis-Hillman reaction from a bicyclo[3.2.1]octane-6,8-dione intermediate. researchgate.netdntb.gov.ua |
| Suberosane | Sesquiterpenes | Accessible from a common intermediate used for quadrane synthesis. researchgate.netdntb.gov.ua |
| Cedrane | Sesquiterpenes | Synthesized from a common bicyclo[3.2.1]octane-6,8-dione intermediate. researchgate.netresearchgate.net |
Integration into Modified Oligonucleotides and Nucleic Acid Analogues
The unique conformational properties of the bicyclo[3.2.1]octane system have led to its exploration in the design of modified oligonucleotides and nucleic acid analogues. For instance, locked cyclohexene (B86901) and cyclohexane (B81311) nucleic acids (LCeNA and LCNA) have been synthesized incorporating adenosine (B11128) units with this bicyclic framework. rsc.org These modifications aim to influence the hybridization properties and stability of the resulting nucleic acid duplexes. The synthesis of these analogues often involves intermediates such as ((1R,2R,5S)-2-Hydroxyspiro[bicyclo[3.2.1]octane-8,2′- researchgate.netrsc.orgdioxolan]-5-yl)methyl benzoate. rsc.org
Potential in Medicinal Chemistry and Drug Discovery
The structural rigidity and three-dimensionality of the bicyclo[3.2.1]octane scaffold are desirable features in medicinal chemistry, as they can lead to higher binding affinities and selectivities for biological targets. rsc.org This framework is present in a large number of pharmacologically important natural products. nih.gov Derivatives of bicyclo[3.2.1]octan-8-one are of interest for their potential as pharmaceutical agents due to their structural complexity. cymitquimica.com
The versatility of this scaffold allows for the generation of diverse molecular libraries for drug discovery programs. chemrxiv.org For example, 2-azabicyclo[3.2.1]octanes, nitrogen-containing analogues, have significant potential in drug discovery and have been used as key intermediates in several total syntheses. rsc.orgresearchgate.net Furthermore, 8-oxabicyclo[3.2.1]octane derivatives have been investigated as potent inhibitors of monoamine transporters, demonstrating that an amino nitrogen is not always required for binding to targets like the dopamine (B1211576) transporter. acs.org The 8-azabicyclo[3.2.1]octane core is also central to tropane (B1204802) alkaloids, which exhibit a wide range of biological activities, particularly in the central nervous system. ehu.esrsc.org The synthesis of 8-thiabicyclo[3.2.1]octanes has also been explored to probe their binding affinity for dopamine and serotonin (B10506) transporters. nih.gov This highlights the broad potential of the bicyclo[3.2.1]octane framework in generating structural diversity for the discovery of new therapeutic agents.
Q & A
Q. How is 3-Hydroxybicyclo[3.2.1]octan-8-one synthesized, and what are the critical steps for ensuring purity?
A common method involves tandem cross-metathesis/semipinacol rearrangement using Hoveyda-Grubbs II catalyst to form the bicyclic core. Post-reaction purification via column chromatography (e.g., using EtOAc/hexane gradients) and spectroscopic validation (¹H/¹³C NMR, IR) are essential to confirm purity . For derivatives like 3-azabicyclo analogs, benzyl-protected intermediates are often employed to stabilize reactive positions during synthesis .
Q. What spectroscopic techniques are most effective for characterizing the bicyclic structure and hydroxyl/ketone functional groups?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (especially 2D COSY and HSQC) resolves bicyclic ring connectivity. The ketone at C8 is identifiable via a carbonyl stretch at ~1700 cm⁻¹ in IR. For hydroxyl groups, deuterium exchange experiments or derivatization (e.g., acetylation) coupled with NMR shifts (~1–5 ppm for -OH) are diagnostic .
Q. How should researchers handle safety concerns related to bicyclic ketones in the lab?
While specific toxicity data for 3-hydroxybicyclo derivatives is limited, structurally similar compounds (e.g., 8-azabicyclo analogs) are classified as skin/eye irritants (H315/H319) and respiratory hazards (H335). Use fume hoods, nitrile gloves, and closed systems during synthesis. Refer to GHS-compliant SDS sheets for related bicyclic ketones for risk mitigation .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure 3-hydroxybicyclo derivatives?
Chiral lithium amides enable enantioselective deprotonation of bicyclic ketones, achieving >90% ee in sulfur analogs (e.g., 8-thiabicyclo derivatives). Kinetic resolution or chiral auxiliaries (e.g., benzyl groups) can further enhance stereocontrol . Computational modeling (DFT) aids in predicting transition states for asymmetric rearrangements .
Q. How do researchers resolve contradictions in reaction yields between reported methods?
Discrepancies often arise from substrate-specific reactivity. For example, cross-metathesis efficiency varies with alkene substituents: electron-withdrawing groups slow metathesis but accelerate semipinacol rearrangement. Systematic optimization of catalyst loading (5–10 mol%) and temperature (60–80°C) is recommended .
Q. What mechanistic insights explain the stability of 3-hydroxybicyclo derivatives under acidic/basic conditions?
The bicyclo[3.2.1] framework confers rigidity, reducing ring-opening tendencies. However, the C3 hydroxyl group may undergo elimination under strong acids (e.g., H₂SO₄) to form conjugated enones. Base-mediated epimerization at C3 is mitigated by steric hindrance from the bicyclic structure .
Q. How can computational methods predict the reactivity of 3-hydroxybicyclo derivatives in novel reactions?
Molecular dynamics simulations (e.g., using Gaussian or ORCA) model transition states for rearrangements or electrophilic attacks. For example, DFT studies reveal that Lewis acid catalysts stabilize carbocation intermediates during semipinacol rearrangements, guiding experimental design .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Key issues include catalyst deactivation (e.g., Grubbs catalysts degrade at high temperatures) and purification bottlenecks. Switching to flow chemistry improves heat/mass transfer, while telescoped reactions (e.g., one-pot metathesis/rearrangement) reduce intermediate isolation steps .
Data Analysis & Validation
Q. How should researchers validate conflicting crystallographic data for bicyclo[3.2.1]octane derivatives?
Compare X-ray diffraction patterns (e.g., CCDC entries) with computational models (Mercury software). For example, (2R)-8-benzyl derivatives show deviations in dihedral angles (±5°) due to crystal packing effects, requiring R-factor refinement (<0.05) for accuracy .
Q. What analytical workflows confirm the absence of regioisomers in final products?
LC-MS with chiral columns (e.g., Chiralpak AD-H) separates regioisomers, while NOESY NMR identifies spatial proximity of substituents. For example, intramolecular H-bonding between C3-OH and C8-ketone distinguishes the target compound from C2-OH regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
